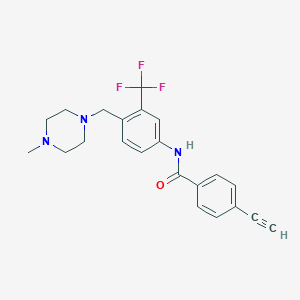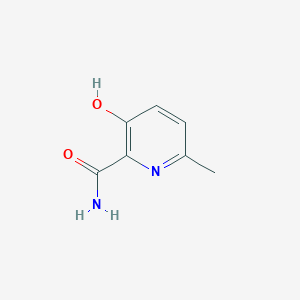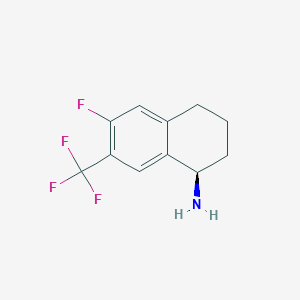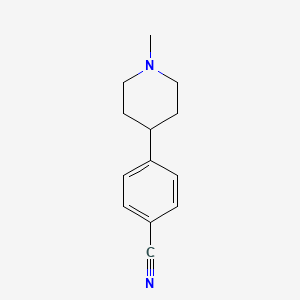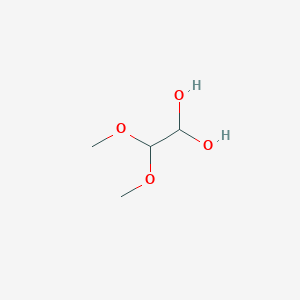
2,2-Dimethoxyethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyethane-1,1-diol is an organic compound that belongs to the class of dialkyl ethers. It is a colorless, aprotic liquid that is miscible with water. This compound is known for its use as a solvent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyethane-1,1-diol can be synthesized through several methods. One common method involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_3 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 ]
Another method involves the Williamson ether synthesis, where 2-methoxyethanol is reacted with sodium to form the sodium salt of 2-methoxyethanol, which then reacts with chloromethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide in the presence of a Lewis acid catalyst. This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2,2-Dimethoxyethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.
Biology: It is used in the preparation of various biological samples and as a solvent for oligosaccharides and polysaccharides.
Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: It is used as a solvent in the production of lithium batteries and as an etching solution for PTFE.
Mechanism of Action
2,2-Dimethoxyethane-1,1-diol acts as a bidentate ligand for metal cations, forming coordination complexes. This property makes it useful in organometallic chemistry. It also acts as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur.
Comparison with Similar Compounds
Similar Compounds
- Dimethoxymethane
- Ethylene glycol dimethyl ether
- Diethylene glycol dimethyl ether
Uniqueness
2,2-Dimethoxyethane-1,1-diol is unique due to its high boiling point and ability to act as a bidentate ligand. This makes it a preferred solvent in reactions requiring higher temperatures and in organometallic chemistry.
Properties
Molecular Formula |
C4H10O4 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,2-dimethoxyethane-1,1-diol |
InChI |
InChI=1S/C4H10O4/c1-7-4(8-2)3(5)6/h3-6H,1-2H3 |
InChI Key |
YWUQYMIRVHPYAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


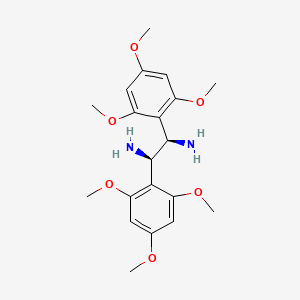

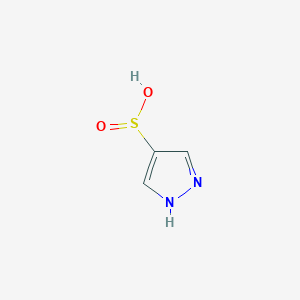
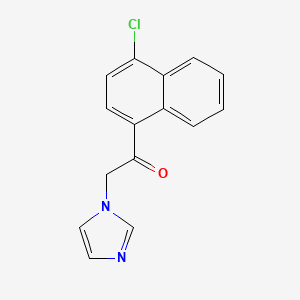

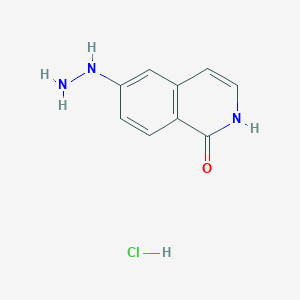
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
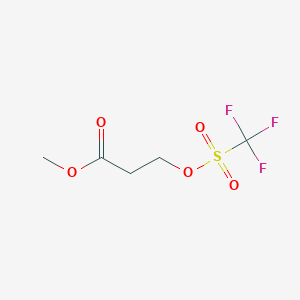
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
